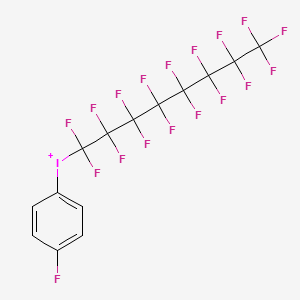
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorinated phenyl group and a highly fluorinated alkyl chain attached to an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium typically involves the reaction of 4-fluoroiodobenzene with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the iodonium ion. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the synthesis while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium involves its interaction with molecular targets through its iodonium ion. The compound can act as an electrophile, facilitating various chemical transformations. The fluorinated groups enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(perfluorooctyl)iodonium
- (4-Fluorophenyl)(heptafluorobutyl)iodonium
- (4-Fluorophenyl)(nonafluorobutyl)iodonium
Uniqueness
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications where these characteristics are desired.
Properties
CAS No. |
83609-26-1 |
|---|---|
Molecular Formula |
C14H4F18I+ |
Molecular Weight |
641.06 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium |
InChI |
InChI=1S/C14H4F18I/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30/h1-4H/q+1 |
InChI Key |
APSIFDAZVDGJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















